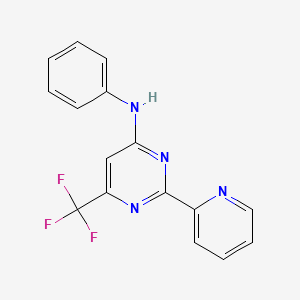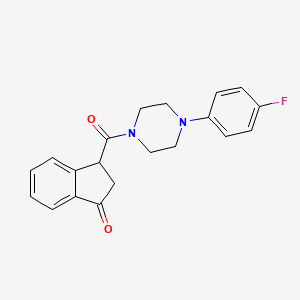
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and an indenone moiety, making it structurally unique and functionally versatile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent, such as phosgene or a similar reagent, to introduce the carbonyl group.
Cyclization: The final step involves cyclization to form the indenone structure, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Known for its inhibitory activity against poly (ADP-ribose) polymerase (PARP) enzymes.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Uniqueness
3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, such as the indenone moiety and the fluorophenyl-substituted piperazine ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-14-5-7-15(8-6-14)22-9-11-23(12-10-22)20(25)18-13-19(24)17-4-2-1-3-16(17)18/h1-8,18H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNYALGWRYMXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
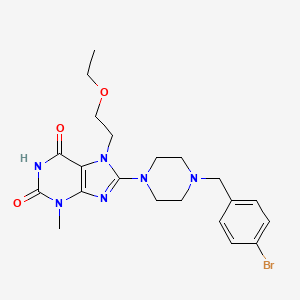

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)
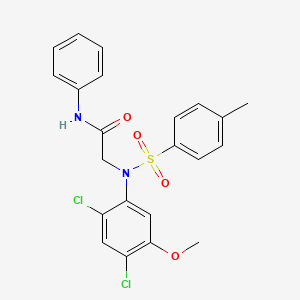

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)
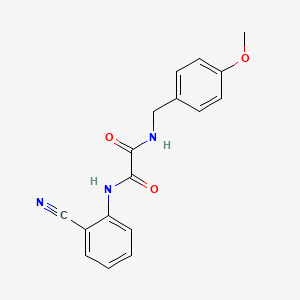
![1-isopropyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2689384.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2689386.png)
![2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2689387.png)
![N-(3-METHOXYPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2689388.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)
